molecular formula C12H22N2O2 B1427391 tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 1048108-76-4

tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No. B1427391
M. Wt: 226.32 g/mol
InChI Key: CJHLFQNJNLWXOM-UHFFFAOYSA-N
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Description

Tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a chemical compound commonly used in scientific research and laboratory experiments. It is a bicyclic heterocyclic compound that belongs to the family of pyrroles and is composed of a single carbon-carbon bond and two carbon-oxygen bonds. This compound is widely used in a variety of scientific applications due to its unique properties.

Scientific Research Applications

  • Synthesis and Organocatalysis

    Mišel Hozjan et al. (2023) reported the organocatalyzed synthesis of a related compound, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. This synthesis involved bifunctional noncovalent organocatalysts and the structure was confirmed through various spectroscopic methods (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).

  • Chemical Transformations and Intermediates

    Bahekar et al. (2017) developed an efficient process for synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a related compound. This synthesis was cost-effective, high yielding, and scalable, emphasizing the commercial viability of such compounds in pharmacological activities (Bahekar, Jadav, Goswami, Shah, Dave, Joshi, Pethani, Patel, Agarwal, & Desai, 2017).

  • Role in Medicinal Chemistry

    The synthesis of various pyrrole derivatives, including ones related to tert-butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, plays a significant role in medicinal chemistry. For instance, the preparation of pentafluorosulfanyl (SF5) pyrrole carboxylic acid esters, as reported by Dolbier and Zheng (2009), showcases the potential of these compounds in developing novel pharmaceuticals (Dolbier & Zheng, 2009).

  • Pharmacologically Important Intermediates

    The synthesis of certain pyrrole derivatives, such as the one developed by Bahekar et al. (2017), demonstrates the importance of these compounds as essential pharmacophores for varied pharmacological activities. This highlights the significance of tert-butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate in the development of new drugs (Bahekar et al., 2017).

properties

IUPAC Name

tert-butyl 2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-13(4)6-10(9)8-14/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHLFQNJNLWXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Synthesis routes and methods

Procedure details

Step BI (1): Sodium triacetoxyborohydride (666 mg, 3.14 mmol) was added to a magnetically stirred solution of tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (165 mg, 0.777 mmol) and 37% formaldehyde (144 mg, 1.77 mmol) in 1,2-dichloroethane (10 mL). The resulting mixture was allowed to stir at rt for 16 h. Sodium hydroxide solution (2 mL of a 1 N solution) was added with vigorous stirring. Stirring was stopped and the layers were allowed to separate. The organic layer was removed and concentrated in vacuo with heating. Acetone was added to the residue, and the solution was decanted. The decanted portion was concentrated in vacuo to afford 80 mg (46% yield) of tert-butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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